Superior Target Selectivity: AW01178 vs. the Pan-HDAC Inhibitor Vorinostat (SAHA)
Unlike the pan-HDAC inhibitor vorinostat, which broadly targets Class I and II enzymes, AW01178 is a class I-selective inhibitor with demonstrated activity against HDAC1, HDAC2, and HDAC8 [1]. This selectivity was confirmed via purified HDAC activity assays, where AW01178 showed inhibition of only these three class I members [1]. In contrast, vorinostat (SAHA) is documented to inhibit HDAC1, HDAC2, HDAC3 (Class I), HDAC6, HDAC7 (Class II), and HDAC11 (Class IV) with reported ID50 values of 10 nM and 20 nM for HDAC1 and HDAC3, respectively [2].
| Evidence Dimension | HDAC Isoform Selectivity |
|---|---|
| Target Compound Data | Selective inhibition of Class I HDACs (HDAC1, HDAC2, HDAC8) |
| Comparator Or Baseline | Vorinostat (SAHA): Pan-inhibitor of HDAC1, HDAC2, HDAC3 (Class I), HDAC6, HDAC7 (Class II), and HDAC11 (Class IV) |
| Quantified Difference | AW01178 shows a narrower class I inhibition profile, lacking activity on HDAC3, HDAC6, and HDAC7 observed with vorinostat. |
| Conditions | In vitro purified HDAC enzyme activity assays and molecular docking simulations [1]; Vorinostat ID50 values determined in cell-free assays [2]. |
Why This Matters
A class I-selective inhibitor like AW01178 minimizes off-target effects associated with pan-HDAC inhibition, which is critical for reducing toxicity and precisely probing class I HDAC biology in metastasis.
- [1] Liu, X., et al. A Novel Class I HDAC Inhibitor, AW01178, Inhibits Epithelial–Mesenchymal Transition and Metastasis of Breast Cancer. International Journal of Molecular Sciences, 2024, 25(13), 7234. View Source
- [2] NCATS Inxight Drugs. VORINOSTAT (SAHA). View Source
